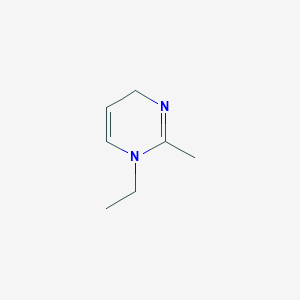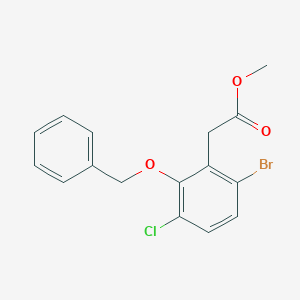
Methyl 2-(2-(benzyloxy)-6-bromo-3-chlorophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-(benzyloxy)-6-bromo-3-chlorophenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxy group, a bromine atom, and a chlorine atom attached to a phenyl ring, which is further connected to an acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-(benzyloxy)-6-bromo-3-chlorophenyl)acetate typically involves the esterification of 2-(2-(benzyloxy)-6-bromo-3-chlorophenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems for the addition of reagents and the removal of by-products can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine or chlorine atoms, replacing them with hydrogen atoms.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents.
Major Products:
Oxidation: Formation of benzyloxy-substituted aldehydes or acids.
Reduction: Formation of the corresponding dehalogenated compounds.
Substitution: Formation of substituted phenyl acetates with various functional groups.
Aplicaciones Científicas De Investigación
Methyl 2-(2-(benzyloxy)-6-bromo-3-chlorophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(2-(benzyloxy)-6-bromo-3-chlorophenyl)acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the benzyloxy, bromine, and chlorine groups can influence its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Phenylacetone: An organic compound with a similar phenylacetate structure but lacking the benzyloxy, bromine, and chlorine substituents.
Methyl phenylacetate: Another ester with a phenylacetate core but without the additional substituents.
Uniqueness: Methyl 2-(2-(benzyloxy)-6-bromo-3-chlorophenyl)acetate is unique due to the presence of multiple functional groups that can participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The combination of benzyloxy, bromine, and chlorine substituents also imparts distinct chemical and biological properties that differentiate it from simpler phenylacetate derivatives.
Propiedades
Fórmula molecular |
C16H14BrClO3 |
|---|---|
Peso molecular |
369.6 g/mol |
Nombre IUPAC |
methyl 2-(6-bromo-3-chloro-2-phenylmethoxyphenyl)acetate |
InChI |
InChI=1S/C16H14BrClO3/c1-20-15(19)9-12-13(17)7-8-14(18)16(12)21-10-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3 |
Clave InChI |
HGCRLQVJJFBGKB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=C(C=CC(=C1OCC2=CC=CC=C2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


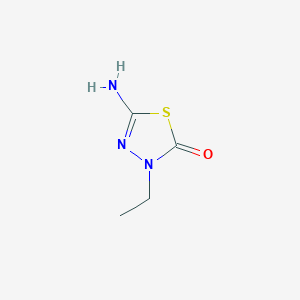

![[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(4-methylphenyl)-](/img/structure/B13101068.png)
![tert-Butyl[4-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B13101078.png)
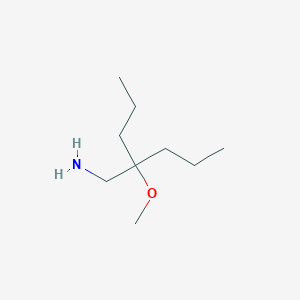
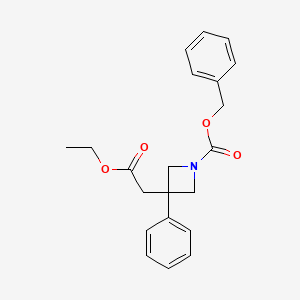
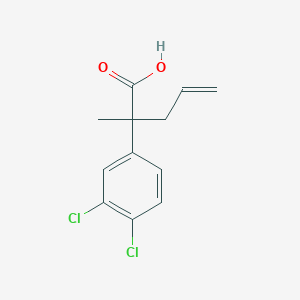
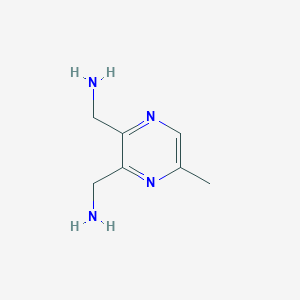
![(4s)-3-{trans-4-[6-Amino-5-(Pyrimidin-2-Yl)pyridin-3-Yl]cyclohexyl}-5,5-Dimethyl-4-Phenyl-1,3-Oxazolidin-2-One](/img/structure/B13101095.png)
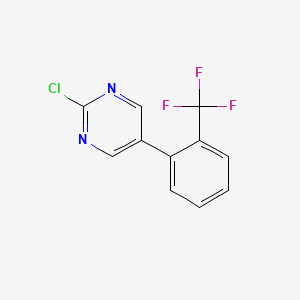

![2-[3-(4-Chloro-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101123.png)
![2-Amino-4,6-dipropyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B13101131.png)
